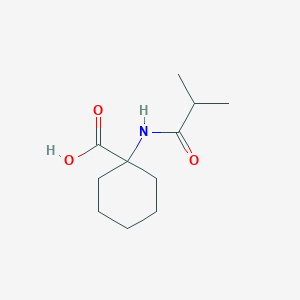
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid (MPCA) is a cyclic organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular formula of C9H17NO2. MPCA is also known as cyclohexanecarboxamide, 2-methylpropanamide cyclohexylcarboxylic acid, and cyclohexylpropionamide. MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid involves the conversion of cyclohexanone to cyclohexanecarboxylic acid, followed by amidation with 2-methylpropanamide to yield the final product.
Starting Materials
Cyclohexanone, Sodium hydroxide, Sodium hypochlorite, Hydrochloric acid, 2-Methylpropanamide, Sodium bicarbonate, Sodium chloride, Ethyl acetate, Wate
Reaction
Conversion of cyclohexanone to cyclohexanecarboxylic acid: Cyclohexanone is treated with sodium hydroxide and sodium hypochlorite to yield cyclohexanecarboxylic acid., Amidation with 2-methylpropanamide: Cyclohexanecarboxylic acid is reacted with 2-methylpropanamide in the presence of hydrochloric acid to yield 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid., Workup: The reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to yield the final product.
科学研究应用
MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research. In organic synthesis, MPCA can be used as a chiral building block for the synthesis of a variety of compounds. In drug delivery, MPCA can be used as a carrier molecule to deliver drugs to specific target sites. In biomedical research, MPCA has been studied for its potential use in the development of novel therapeutic agents.
作用机制
MPCA is a cyclic organic compound that can act as a weak base and can form hydrogen bonds with other molecules. It can also form hydrogen bonds with proteins, which can be used to facilitate drug delivery. In addition, MPCA can form hydrogen bonds with nucleic acids, which can be used to modulate gene expression.
生化和生理效应
MPCA has been studied for its potential effects on biochemical and physiological processes. In animal studies, MPCA has been shown to have anti-inflammatory and anti-oxidant properties, as well as to modulate the expression of certain genes. In addition, MPCA has been shown to have an effect on the metabolism of certain drugs, which can be used to enhance their efficacy.
实验室实验的优点和局限性
The advantages of using MPCA in laboratory experiments include its low cost, its water solubility, and its ability to form hydrogen bonds with proteins and nucleic acids. The limitations of using MPCA in laboratory experiments include its instability at high temperatures and its potential for forming undesired side reactions.
未来方向
For research on MPCA include the development of new therapeutic agents based on its structure, the exploration of its potential applications in drug delivery and gene therapy, and the development of new synthetic methods for its synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of MPCA, as well as its potential toxicity.
属性
IUPAC Name |
1-(2-methylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)9(13)12-11(10(14)15)6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKXOAYXQMCMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640954 |
Source


|
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
CAS RN |
652172-80-0 |
Source


|
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

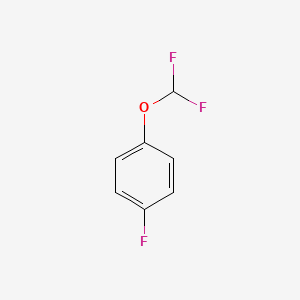
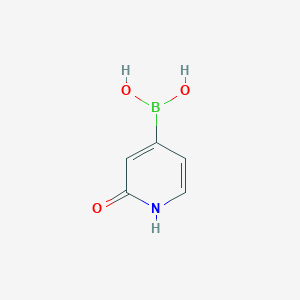
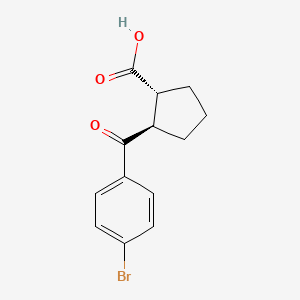
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)
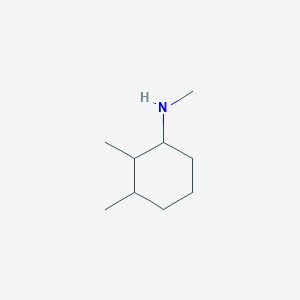




![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)
![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)